molecular formula C18H16N2O5S B11662100 3-(Morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

3-(Morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B11662100
M. Wt: 372.4 g/mol
InChI Key: QZIWAMKUNUXLPB-UHFFFAOYSA-N
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Description

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a carbothioyl group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE typically involves multiple steps, starting with the preparation of the morpholine-4-carbothioyl chloride. This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a base such as triethylamine to form the final product. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the carbothioyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the nitrobenzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-AMINOBENZOATE.

    Substitution: Various substituted morpholine derivatives.

    Hydrolysis: 3-(MORPHOLINE-4-CARBOTHIOYL)PHENOL and 3-NITROBENZOIC ACID.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique reactivity makes it suitable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, inhibiting their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-CHLORO-3-NITROBENZOATE
  • 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE

Uniqueness

What sets 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE apart from similar compounds is its unique combination of functional groups. The presence of both a nitro group and a morpholine ring allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

[3-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate

InChI

InChI=1S/C18H16N2O5S/c21-18(14-4-1-5-15(11-14)20(22)23)25-16-6-2-3-13(12-16)17(26)19-7-9-24-10-8-19/h1-6,11-12H,7-10H2

InChI Key

QZIWAMKUNUXLPB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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